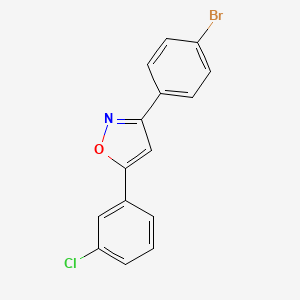
5-(1-Methyl-1H-benzimidazol-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that features both benzimidazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one typically involves the formation of the benzimidazole ring followed by the introduction of the triazole moiety. One common method involves the cyclization of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated. The triazole ring is introduced through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
科学的研究の応用
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its anticancer and antimicrobial effects. The benzimidazole ring interacts with the enzyme’s active site, while the triazole ring enhances binding affinity and specificity .
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Triazole derivatives: Widely used in antifungal and anticancer therapies.
Uniqueness
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-1,2,4-triazol-3(2H)-one is unique due to the combination of benzimidazole and triazole rings, which provides a synergistic effect in its biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .
特性
CAS番号 |
78620-32-3 |
|---|---|
分子式 |
C10H9N5O |
分子量 |
215.21 g/mol |
IUPAC名 |
3-(1-methylbenzimidazol-2-yl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C10H9N5O/c1-15-7-5-3-2-4-6(7)11-9(15)8-12-10(16)14-13-8/h2-5H,1H3,(H2,12,13,14,16) |
InChIキー |
HPRWECUPERGKNC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1C3=NNC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furan, tetrahydro-2-[(phenylmethoxy)methyl]-](/img/structure/B12907410.png)




![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)







